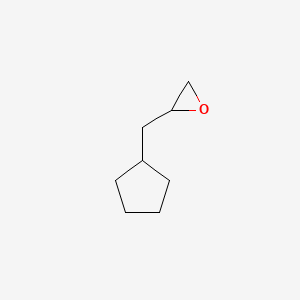
2-(Cyclopentylmethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylmethyl)oxirane is a chemical compound with the CAS Number: 104727-79-9 . It has a molecular weight of 126.2 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, oxiranes in general are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They can also be used to obtain functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Oxiranes, including this compound, are known to undergo ring-opening reactions . These reactions are commonly used in the synthesis of various products .Applications De Recherche Scientifique
Catalysis and Polymerization
2-(Cyclopentylmethyl)oxirane, as part of the broader class of oxiranes (epoxides), is significant in catalysis and polymerization reactions. Oxiranes, including this compound, react with carbon dioxide in the presence of various catalysts to form cyclic carbonates, a reaction that stands out for its carbon dioxide utilization and the high reactivity of epoxides. This process is facilitated by a wide array of catalysts ranging from simple alkali metal salts to complex transition-metal complexes, highlighting the versatility of oxiranes in synthetic chemistry and their potential in creating sustainable materials (Darensbourg & Holtcamp, 1996).
Synthesis of Bicyclic Structures
The reactivity of oxiranes like this compound is also exploited in the synthesis of complex molecular structures. For instance, vinylic oxiranes have been used in rhodium-catalyzed tandem cycloaddition/Claisen rearrangement reactions with alkynes, leading to bicyclo[3.1.0]hexanes. This method demonstrates the strategic and atom-economic utility of oxiranes in constructing novel bicyclic frameworks with significant implications in drug development and material science (Feng & Zhang, 2011).
Genetic Safety and Toxicology
In the realm of safety and toxicology, the reactivity of oxiranes, including derivatives like this compound, is a double-edged sword. While their high reactivity is beneficial in synthetic applications, it can also lead to adverse biological effects. Studies on oxiranes have shown that they can induce micronuclei formation and gene mutations in mammalian cells, highlighting the importance of understanding their genetic safety profile, especially when developing new materials and drugs (Schweikl, Schmalz, & Weinmann, 2004).
Marine Natural Products
Exploration of marine-derived fungi has led to the discovery of compounds like oxirapentyns, derived from oxiranes, showcasing the role of oxirane structures in the diversity of natural products. These compounds, with their highly oxygenated chromene derivatives, underline the potential of oxiranes in the discovery of novel bioactive molecules with applications ranging from pharmaceuticals to agrochemicals (Yurchenko et al., 2014).
Mécanisme D'action
Target of Action
Oxiranes, in general, are known to interact with various biological targets due to their electrophilic character .
Mode of Action
The mode of action of 2-(Cyclopentylmethyl)oxirane involves a series of chemical reactions. In the presence of a tertiary amine, the oxirane undergoes a quaternization reaction, forming a tetraalkylammonium carboxylate, which acts as the true catalyst of the reaction . This carboxylate then performs a nucleophilic attack on the oxirane, leading to the formation of a new compound and the regeneration of the carboxylate .
Biochemical Pathways
For instance, they can undergo ring-opening reactions, leading to the formation of various functionalized molecules .
Pharmacokinetics
The properties of oxiranes, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the biological environment .
Result of Action
The result of the action of this compound involves the formation of new compounds through a series of chemical reactions . The exact molecular and cellular effects of these reactions depend on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts .
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopentylmethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBATMRQJOXMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

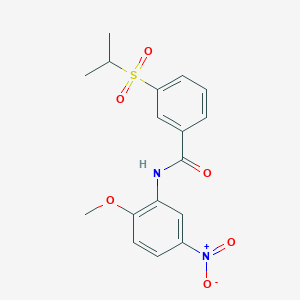
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)
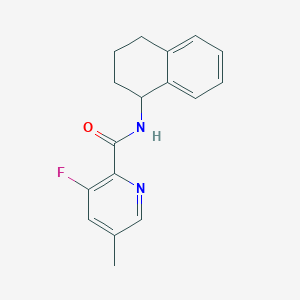
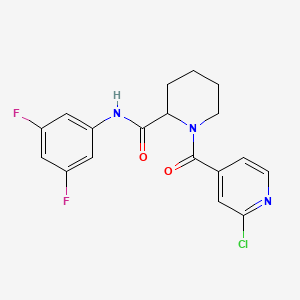

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
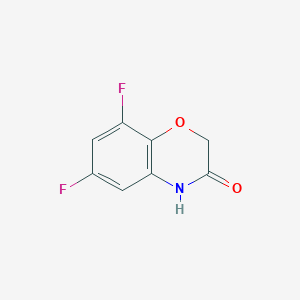
![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)
![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2931430.png)
